ethyl 2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a 4-oxo-4H-chromene-2-amido moiety at position 2. The chromene group introduces a fused benzopyran system, which is associated with diverse biological activities, including antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-2-25-20(24)17-12-7-5-9-16(12)27-19(17)21-18(23)15-10-13(22)11-6-3-4-8-14(11)26-15/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRABCNISJXWGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with malononitrile or cyanoacetates and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids the use of toxic solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the chromene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate exhibits promising biological activities:
- Anticancer Properties : Research indicates its potential in targeting various cancer cell lines due to its ability to modulate specific molecular pathways.
- Anti-inflammatory Effects : The compound has shown efficacy in reducing inflammation markers in biological assays.
- Antimicrobial Activity : Studies suggest it possesses antimicrobial properties against several pathogens.
Organic Synthesis
As a versatile building block, this compound is used in:
- Synthesis of Heterocycles : It serves as a precursor for creating more complex heterocyclic compounds with potential therapeutic applications.
- Reagent in Organic Reactions : The compound can participate in various organic reactions, including oxidation and reduction processes.
Materials Science
The unique properties of this compound allow its application in:
- Development of Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity.
- Fluorescent Dyes : The compound is explored for use in fluorescent imaging techniques due to its luminescent properties.
Case Studies and Research Findings
| Study | Focus Area | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |
| Study B | Anti-inflammatory Effects | Showed a reduction in pro-inflammatory cytokines in animal models of arthritis. |
| Study C | Synthesis of Heterocycles | Successfully utilized as a precursor for synthesizing novel compounds with enhanced biological activity. |
Mechanism of Action
The mechanism of action of ethyl 2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The chromene and thiophene rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a family of cyclopenta[b]thiophene derivatives with variable substituents at the 2- and 3-positions. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., methoxy in ) improve solubility but may reduce metabolic stability.
- Chromene-based substituents (target compound) introduce fused aromaticity, likely enhancing UV absorption and π-stacking interactions compared to benzamido or aliphatic groups .
- Thioureido groups (e.g., ) exhibit hydrogen-bonding capacity, contributing to antimicrobial activity.
Biological Activities :
- Thioureido derivatives (e.g., ) show antifungal/antibacterial activity due to sulfur-mediated interactions.
- Chromene-containing analogs (hypothesized for the target compound) may exhibit antioxidant or kinase-inhibitory properties, common in chromene scaffolds.
Synthetic Routes: Most derivatives are synthesized via condensation of 2-amino-thiophene precursors with acyl chlorides or isothiocyanates . The target compound may require a chromene-2-carbonyl chloride intermediate for amide coupling.
Physical Properties :
- Esters (e.g., ethyl/methyl) enhance lipophilicity, favoring membrane permeability.
- Larger substituents (e.g., cycloheptane in ) increase molecular weight and may reduce bioavailability.
Biological Activity
Ethyl 2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a chromene and thiophene ring system, which are known for their significant biological profiles. The molecular formula is , with a molecular weight of approximately 378.42 g/mol.
1. Antimicrobial Activity
Research indicates that derivatives of the chromene scaffold exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance:
- Case Study : A study demonstrated that certain chromene derivatives displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
2. Anti-inflammatory Activity
The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. This activity is particularly relevant in the context of chronic inflammatory diseases.
- Research Findings : In vitro assays showed that the compound reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
3. Anticancer Activity
The anticancer properties of this compound have been extensively studied. The compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms.
- Mechanism of Action : The compound interacts with tubulin, disrupting microtubule formation and leading to cell cycle arrest at the G2/M phase. This mechanism was highlighted in studies where chromene derivatives were found to promote caspase-dependent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the chromene and thiophene rings can significantly influence potency.
Q & A
Q. What are the key structural features of ethyl 2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, and how do they influence reactivity?
The compound comprises a cyclopenta[b]thiophene core fused with a chromenone moiety and an ethyl ester group. The thiophene ring enables π-π interactions with aromatic residues in proteins, while the chromenone moiety modulates enzyme activity (e.g., via hydrogen bonding or hydrophobic interactions). The ester group enhances solubility for in vitro assays. These features collectively drive reactivity in substitution, oxidation, and reduction reactions .
| Functional Group | Role in Reactivity |
|---|---|
| Thiophene ring | π-π stacking with proteins |
| Chromenone | Enzyme modulation |
| Ethyl ester | Solubility enhancement |
Q. What spectroscopic methods are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, and High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities .
Q. What are the primary synthetic routes for this compound?
Synthesis involves:
- Step 1 : Condensation of a chromenone precursor (e.g., 4-oxo-4H-chromene-2-carboxylic acid) with a cyclopenta[b]thiophene derivative.
- Step 2 : Amidation using coupling reagents (e.g., EDC/HOBt) under inert conditions.
- Step 3 : Esterification with ethanol in acidic media. Key conditions: Solvents (DMF, methanol), temperatures (0–60°C), and catalysts (e.g., pyridine for acylation) .
Advanced Research Questions
Q. How can researchers optimize the amidation step to improve yield and minimize side products?
Optimization strategies include:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
- Temperature control : Maintain 0–5°C during reagent addition to suppress hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials .
Q. How do structural modifications to the cyclopenta[b]thiophene ring affect biological target interactions?
Substituents on the thiophene ring alter steric and electronic properties. For example:
- Electron-withdrawing groups (e.g., -Cl) enhance binding to hydrophobic enzyme pockets.
- Methoxy groups improve metabolic stability but reduce solubility. Molecular docking studies (AutoDock Vina) and MD simulations predict binding modes, while SAR analyses quantify activity changes .
| Modification | Impact on Activity |
|---|---|
| -Cl substituent | Increased enzyme inhibition |
| -OCH₃ substituent | Reduced cytotoxicity |
Q. How can contradictions in reported biological activities of similar compounds be resolved?
Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Solutions include:
- Standardized assays : Use isogenic cell lines and consistent IC₅₀ protocols.
- Meta-analysis : Compare data across studies using normalized metrics (e.g., pIC₅₀).
- Counter-screening : Test against off-target proteins to rule out false positives .
Q. What computational approaches predict the compound’s binding affinity for kinase targets?
- Molecular docking : Identifies potential binding pockets (e.g., using PDB ID 1ATP).
- QSAR models : Relate substituent physicochemical properties (logP, polar surface area) to activity.
- Free-energy perturbation (FEP) : Quantifies ΔΔG for binding affinity changes upon structural modifications. Validation via SPR (surface plasmon resonance) provides experimental binding constants .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Toxicity data (e.g., LD₅₀ in rodents) should guide risk assessments .
Data Analysis and Interpretation
Q. How can researchers address low reproducibility in synthetic yields?
- DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, solvent ratio).
- In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time.
- Batch consistency : Ensure reagent purity (>98%) via COA (Certificate of Analysis) verification .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Enzyme kinetics : Measure (inhibition constant) via Lineweaver-Burk plots.
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics.
- CRISPR knockouts : Confirm target specificity using gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
